molecular formula C12H23N5O B2899707 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-16-5

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2899707
M. Wt: 253.35
InChI Key: KQOXWJOEACZCBY-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as DEAE-PEG-5K-Pyrazole, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism Of Action

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole acts as a hydrophilic spacer that can be conjugated with other molecules. Its mechanism of action varies depending on the molecule it is conjugated with. In drug delivery, it improves the pharmacokinetics and biodistribution of the drug by increasing its circulation time and reducing its clearance. In gene therapy, it improves the transfection efficiency of the therapeutic gene by protecting it from degradation and facilitating its entry into the target cells. In protein purification, it improves the solubility and stability of the protein by shielding its hydrophobic regions and preventing its aggregation.

Biochemical And Physiological Effects

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to have low toxicity and immunogenicity in vitro and in vivo. It does not induce an immune response or cause cell death at concentrations commonly used in scientific research. However, its long-term effects on the body are still unknown and require further investigation.

Advantages And Limitations For Lab Experiments

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several advantages for lab experiments, including its ability to improve the solubility, stability, and bioavailability of molecules. It is also easy to conjugate with other molecules and can be customized to suit specific experimental needs. However, its high cost and limited availability may limit its use in certain experiments.

Future Directions

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several potential future directions for scientific research. In drug delivery, it could be further studied for its ability to enhance the efficacy and reduce the toxicity of other drugs. In gene therapy, it could be explored for its potential to improve the delivery of therapeutic genes to specific tissues and organs. In protein purification, it could be investigated for its ability to improve the solubility and stability of membrane proteins and other difficult-to-purify proteins. Overall, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has a promising future in various scientific fields and warrants further investigation.

Synthesis Methods

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole can be synthesized through a three-step process involving the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with diethylaminoethyl chloride hydrochloride, followed by the addition of sodium hydride and finally, the reaction with polyethylene glycol monomethyl ether. The resulting compound is a white powder that is soluble in water.

Scientific Research Applications

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been studied for its potential use in various scientific fields, including drug delivery, gene therapy, and protein purification. Its unique structure allows it to be conjugated with other molecules, such as proteins and nucleic acids, to improve their stability, solubility, and bioavailability. In drug delivery, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to enhance the efficacy and reduce the toxicity of anticancer drugs. In gene therapy, it has been used to improve the delivery of therapeutic genes to target cells. In protein purification, it has been used to improve the solubility and stability of proteins, thus facilitating their purification and characterization.

properties

IUPAC Name

5-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)10-9-11(13)15-17(10)6-3/h9H,4-8H2,1-3H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXWJOEACZCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

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